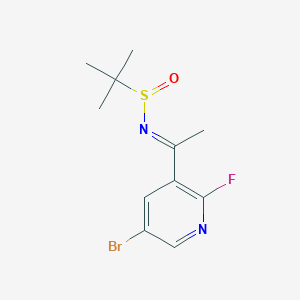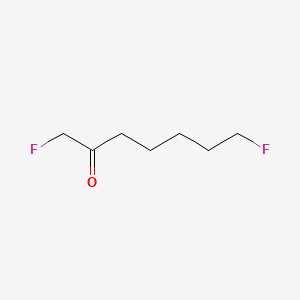
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound with significant importance in various fields, including pharmaceuticals and agrochemicals. This compound is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the production of fungicides like metalaxyl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate typically involves the use of chiral catalysts or enzymes to achieve high enantioselectivity. One common method is the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipases are often used in this process due to their high chemo-, regio-, and stereoselectivity . The reaction conditions usually involve aqueous media with high substrate concentrations, and the process can be optimized for temperature and pH to achieve the best results .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral chromatography and catalytic asymmetric reactions. These methods are preferred for their economic and environmental benefits. Enzyme-catalyzed reactions are particularly favored in industrial settings due to their lower environmental impact compared to traditional chemical methods .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral resolution processes.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly fungicides like metalaxyl.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in fungicide synthesis, the compound undergoes enzymatic reactions that lead to the formation of active fungicidal agents. These agents inhibit RNA synthesis in fungi, thereby preventing their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which has different biological activities and applications.
Methyl N-(2,6-dimethylphenyl)-N-methoxyalaninate: Another related compound used in the synthesis of fungicides.
Uniqueness
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of metalaxyl. Its specific stereochemistry is crucial for the biological activity of the final products, making it an essential compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
DMPGBTICXJTKLZ-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)[C@H](CC(=O)OC)N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)

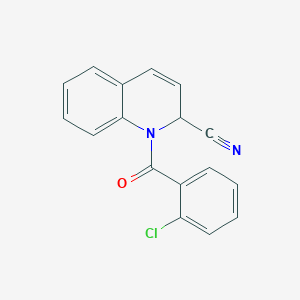
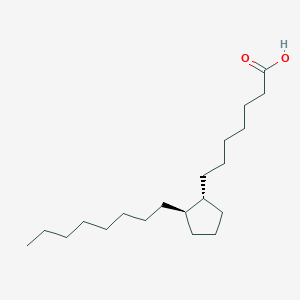
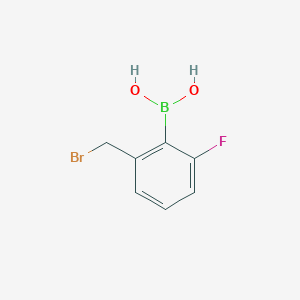
![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
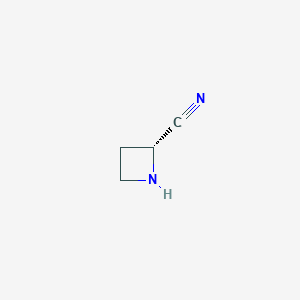
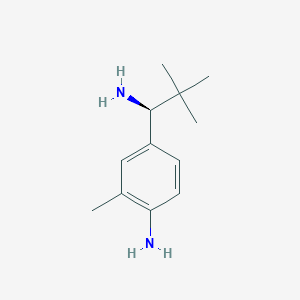
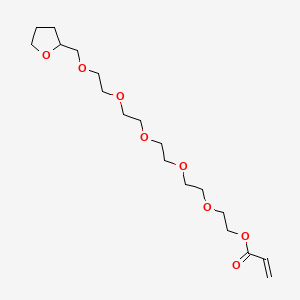
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
